molecular formula C13H13NO B6365985 2-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% CAS No. 108203-20-9

2-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6365985
CAS RN: 108203-20-9
M. Wt: 199.25 g/mol
InChI Key: XDVQJJWOUCNBDV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family, which is composed of a six-membered ring of carbon and nitrogen atoms. It is a colorless solid with a faint odor, and is insoluble in water but soluble in organic solvents. This compound has been studied for its potential applications in various fields, including drug development, organic synthesis, and materials science.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential applications in drug development, organic synthesis, and materials science. It has been used as a starting material for the synthesis of pyridyl-containing compounds, which have been studied for their potential use as inhibitors of the enzyme acetylcholinesterase. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, which have been studied for their potential use as pharmaceuticals. Additionally, it has been used in the synthesis of polymers and other materials for various applications, such as drug delivery and tissue engineering.

Mechanism of Action

2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can decrease the breakdown of acetylcholine and increase its levels in the body. This can have a variety of effects, such as increasing alertness, improving memory, and reducing the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved memory. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic compound that is relatively easy to obtain and is stable under normal laboratory conditions. It has a low toxicity and is relatively inexpensive, making it an attractive option for use in research experiments. However, it is important to note that the compound is not approved for use in humans, and its effects on humans have not been extensively studied. Therefore, caution should be taken when using the compound in laboratory experiments.

Future Directions

The potential applications of 2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) are far-reaching and have only begun to be explored. Future research should focus on further understanding the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore the potential use of the compound in drug development, organic synthesis, and materials science. Finally, further research should be conducted to investigate the safety and efficacy of the compound when used in humans.

Synthesis Methods

2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) can be synthesized by the reaction of 2-(2,4-dimethylphenyl)-3-hydroxypropionic acid and pyridine in the presence of a base catalyst. The reaction is carried out at room temperature and is complete in about 30 minutes. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(2,4-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQJJWOUCNBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682583
Record name 2-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108203-20-9
Record name 2-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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